molecular formula Ni2Si B084013 Nickel silicide CAS No. 12059-14-2

Nickel silicide

货号: B084013
CAS 编号: 12059-14-2
分子量: 145.472 g/mol
InChI 键: RUFLMLWJRZAWLJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Nickel silicide is an intermetallic compound composed of nickel and silicon atoms. It is known for its significant role in microelectronics, particularly in the formation of junctions between nickel and silicon. This compound is valued for its chemical and thermal stability, as well as its low electrical resistivity, making it an essential material in various technological applications .

作用机制

Target of Action

Nickel silicide (Ni2Si) primarily targets the metal/semiconductor junction in microelectronic devices . It is used in both Schottky and ohmic contacts on n-type Si substrates . The compound plays a crucial role in modern electronic devices technology due to its low resistivity and high thermal stability .

Mode of Action

This compound interacts with its targets through a process known as silicidation, which involves the reaction between nickel and silicon . The X-ray diffraction measurements have shown the presence of Ni2Si and NiSi crystalline phases at low-temperature annealing, which are then converted to NiSi2 and NiSi when high temperatures are used . This interaction results in significant improvements in the microstructure changes and the electrical parameters of the devices .

Biochemical Pathways

The formation of this compound phases is influenced by the preparation conditions, principally the metal deposition method and the different post-metallization annealing treatments . The bounding dislocations of a this compound phase represent one of the keys to understand the changes in electrical properties .

Pharmacokinetics

The compound’s properties such as low resistivity, high thermal stability, and low silicon consumption are critical for its function and stability .

Result of Action

The result of this compound’s action is a significant reduction in the contact resistance, transfer length, and specific contact resistivity of the devices . In the case of Schottky diodes, an increase in the current with almost two orders of magnitude after a post-metallization annealing at a temperature of 900 °C has been observed .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of silicon. The formation of different this compound phases (Ni2Si, NiSi, and NiSi2) depends on the annealing temperature . Moreover, the presence of silicon is essential for the silicidation process .

准备方法

Nickel silicide can be synthesized through several methods:

In industrial settings, rapid thermal annealing is commonly used. A nickel layer is deposited on a silicon substrate and then subjected to high temperatures to form this compound. The annealing temperature and duration can influence the specific phase of this compound formed, such as nickel disilicide or nickel monosilicide .

化学反应分析

Nickel silicide undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorine gas for oxidation and hydrogen gas for reduction. The major products formed depend on the reaction conditions and the specific reagents used .

相似化合物的比较

Nickel silicide can be compared with other similar compounds, such as:

This compound (Ni₂Si) is unique due to its balance of low resistivity, chemical stability, and thermal stability, making it a versatile material in various scientific and industrial applications.

属性

InChI

InChI=1S/2Ni.Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFLMLWJRZAWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si](=[Ni])=[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ni2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.472 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12059-14-2
Record name Nickel silicide (Ni2Si)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel silicide (Ni2Si)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dinickel silicide
Source European Chemicals Agency (ECHA)
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Q & A

Q1: How does nickel silicide form?

A1: this compound forms through a reaction between nickel and silicon at elevated temperatures. This reaction can produce different phases of this compound, with nickel monosilicide (NiSi) and nickel disilicide (NiSi2) being the most relevant for technological applications. [, , ]

Q2: What factors influence the phase formation of this compound?

A2: Several factors influence the resulting phase, including:

  • Annealing temperature: Lower temperatures favor Ni2Si formation, while higher temperatures promote NiSi and eventually NiSi2 formation. [, , ]
  • Annealing time: Longer annealing times allow for more complete reactions and phase transformations. []
  • Nickel thickness: The initial nickel thickness determines the amount of silicon consumed and influences the final silicide thickness and phase. [, ]
  • Presence of dopants: Dopants in the silicon substrate, such as nitrogen or hydrogen, can impact the silicide formation temperature and resulting microstructure. [, ]

Q3: What is the difference between NiSi and NiSi2?

A3: While both are nickel silicides, they differ in their properties:

  • Resistivity: NiSi exhibits lower resistivity than NiSi2, making it desirable for low-resistance contacts. [, , ]
  • Thermal stability: NiSi2 is generally more thermally stable than NiSi, which tends to agglomerate at higher temperatures. [, , ]
  • Crystal structure: NiSi and NiSi2 possess different crystal structures, influencing their growth behavior and properties. [, ]

Q4: What is the role of a diffusion barrier in this compound formation?

A4: A diffusion barrier, often a thin layer of titanium nitride (TiN), can be employed to prevent the uncontrolled reaction between nickel and silicon during silicide formation. This ensures a controlled silicide thickness and prevents the formation of high-resistivity phases. [, , ]

Q5: Why is this compound important for semiconductor devices?

A5: this compound finds extensive use in semiconductor devices due to its advantageous properties:

  • Low resistivity: This enables low-resistance contacts for source, drain, and gate electrodes, improving device performance. [, , ]
  • Compatibility with silicon technology: this compound can be integrated into existing silicon fabrication processes. [, ]
  • Scalability: this compound formation can be controlled at the nanoscale, making it suitable for advanced transistors. [, , ]

Q6: What are the challenges associated with using this compound in nanoscale devices?

A6: Scaling down to the nanoscale introduces challenges:

  • Agglomeration: NiSi is prone to agglomeration at high temperatures, leading to increased resistance and device failure. [, , , ]
  • Silicon consumption: The reaction between nickel and silicon consumes silicon, which can be detrimental in thin-film devices. [, ]
  • Stress generation: The formation of this compound can induce stress in the silicon substrate, potentially impacting device reliability. []

Q7: How can the thermal stability of this compound be improved?

A7: Several methods can enhance the thermal stability of this compound:

  • Alloying with other metals: Adding elements like cobalt, platinum, or palladium can improve the thermal stability of NiSi. [, , ]
  • Capping layers: Using capping layers like titanium nitride can suppress agglomeration during high-temperature processing. [, ]
  • Optimizing annealing conditions: Carefully controlling the annealing temperature and time can minimize agglomeration. [, ]

Q8: How is this compound used in micromachining?

A8: this compound demonstrates excellent resistance to wet etching in potassium hydroxide (KOH). This property makes it suitable as a mask material for silicon bulk micromachining, enabling the fabrication of microstructures and compliant mechanisms. [, ]

Q9: Can this compound be used in other applications beyond microelectronics?

A9: Yes, research explores this compound for other applications:

  • Solar cells: It can act as an interlayer in tandem solar cells, improving electrical connection and fill factor. [, ]
  • Friction materials: Adding this compound to copper-based friction materials enhances their properties, reducing friction coefficient and wear rate. []
  • Field emission devices: this compound nanowire arrays show potential as field emitters due to their low turn-on field and high field enhancement factor. []

Q10: How is computational chemistry used to study this compound?

A10: Computational methods, such as density functional theory (DFT), provide insights into:

  • Electronic structure: Determining the electronic band structure and density of states of different this compound phases. []
  • Phase stability: Predicting the stability of various phases as a function of temperature and pressure. []
  • Interface properties: Investigating the atomic and electronic structure at the interface between this compound and silicon. [, ]

Q11: What characterization techniques are used to study this compound formation?

A11: Various techniques are employed for characterization:

  • X-ray diffraction (XRD): Identifies the crystalline phases present in the formed silicide. [, , , ]
  • Transmission electron microscopy (TEM): Provides high-resolution imaging of the silicide microstructure, including grain size and interface morphology. [, , , ]
  • Scanning electron microscopy (SEM): Offers surface morphology and cross-sectional analysis of the silicide layers. [, , , ]
  • Auger electron spectroscopy (AES): Determines the elemental composition and depth profile of the formed silicide. [, , ]
  • Electrical measurements: Sheet resistance measurements assess the electrical properties of the silicide films. [, , , ]

Q12: What are the current research directions in the field of this compound?

A12: Ongoing research focuses on:

  • Further improving thermal stability: Exploring new alloying elements and processing techniques to enhance the stability of NiSi for advanced nodes. [, , ]
  • Understanding nanoscale effects: Investigating the influence of nanoscale dimensions on silicide formation and properties. [, , ]
  • Exploring alternative applications: Expanding the use of this compound beyond microelectronics, such as in energy and sensing applications. [, , ]

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